molecular formula C15H15NO5 B15032169 Diethyl 4-oxo-1,4-dihydroquinoline-3,7-dicarboxylate CAS No. 41460-19-9

Diethyl 4-oxo-1,4-dihydroquinoline-3,7-dicarboxylate

Cat. No.: B15032169
CAS No.: 41460-19-9
M. Wt: 289.28 g/mol
InChI Key: ITHPPFOLFJCUPX-UHFFFAOYSA-N
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Description

Diethyl 4-oxo-1,4-dihydroquinoline-3,7-dicarboxylate is a quinoline-based heterocyclic compound characterized by a 4-oxo-1,4-dihydroquinoline core with two ester groups at the 3- and 7-positions. Its molecular formula is C₁₅H₁₅NO₅, with an average molecular weight of 277.28 g/mol . Its structure allows for versatile modifications, such as substitutions at the nitrogen (N1) or functional group interconversions (e.g., ester to amide) .

Properties

CAS No.

41460-19-9

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

diethyl 4-oxo-1H-quinoline-3,7-dicarboxylate

InChI

InChI=1S/C15H15NO5/c1-3-20-14(18)9-5-6-10-12(7-9)16-8-11(13(10)17)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17)

InChI Key

ITHPPFOLFJCUPX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Quinolinedicarboxylic acid, 4-hydroxy-, 3,7-diethyl ester typically involves the esterification of 3,7-quinolinedicarboxylic acid. One common method is the reaction of 3,7-quinolinedicarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the diethyl ester. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3,7-Quinolinedicarboxylic acid, 4-hydroxy-, 3,7-diethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the quinoline ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Diethyl 3,7-quinolinedicarboxylate alcohols.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

3,7-Quinolinedicarboxylic acid, 4-hydroxy-, 3,7-diethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and anticancer drugs.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 3,7-Quinolinedicarboxylic acid, 4-hydroxy-, 3,7-diethyl ester involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to the disruption of cell division and growth. Additionally, its ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Quinoline derivatives with modifications at the 3-, 4-, and 7-positions exhibit diverse physicochemical and biological properties. Below is a detailed comparison:

Compound Molecular Formula Substituents Key Features Reference
Diethyl 4-oxo-1,4-dihydroquinoline-3,7-dicarboxylate C₁₅H₁₅NO₅ Ethyl esters at C3, C7 High solubility in organic solvents; intermediate for carboxamide derivatives.
3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate C₁₄H₁₃NO₅ Ethyl (C3), methyl (C8) esters Structural isomer with altered steric effects; reduced molecular weight (275.25 g/mol).
N3-Aryl-1-alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamide Variable Carboxamide (C3), alkyl (N1), aryl (N3) Enhanced hydrogen-bonding capacity; CB2 receptor affinity (e.g., 60–80% displacement).
Diethyl 7,7′-dichloro-4-oxo-4H-[1,4′-biquinoline]-3,3′-dicarboxylate C₂₆H₂₀Cl₂N₂O₆ Biquinoline core, dichloro substituents Extended π-conjugation; crystallographic data shows intermolecular C–H···O hydrogen bonds.
4-Thioxo-1,4-dihydroquinoline-3-carboxylic acid derivatives C₁₁H₇NO₄S Thioxo (C4), carboxylic acid (C3) Improved electronic delocalization; higher reactivity in nucleophilic substitutions.

Key Differences and Implications

Ester vs. Carboxamide Groups: The diethyl ester derivative (target compound) exhibits higher lipophilicity compared to carboxamide analogs, influencing membrane permeability in drug design . Carboxamide derivatives (e.g., N3-aryl-1-alkyl-4-oxo-quinoline-3-carboxamides) show stronger interactions with cannabinoid receptors (e.g., CB2 displacement >60% at 10 µM) due to hydrogen-bonding capabilities .

Substituent Position :

  • Moving the ester group from C7 to C8 (as in 3-ethyl 8-methyl analogs) introduces steric hindrance, reducing yields in cyclization reactions (e.g., 9% yield for tricyclic imidazopyrrolopyridines) .

Heteroatom Modifications: Replacing the 4-oxo group with a 4-thioxo moiety (e.g., 1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic acid) enhances electron-withdrawing effects, facilitating nucleophilic attacks in synthesis (83% yield) .

Extended π-Systems: Biquinoline derivatives (e.g., 7,7′-dichloro-4-oxo-biquinoline) exhibit unique crystal packing with π-π stacking (interplanar distance: 3.34 Å), impacting solid-state stability .

Pharmacological Activity Comparison

Compound Biological Activity Key Data
This compound Intermediate for antimicrobial agents; no direct receptor affinity reported. N/A
N3-Aryl-1-alkyl-4-oxo-quinoline-3-carboxamides CB2 receptor agonists (Ki: 10–100 nM); oral bioavailability in preclinical models. 68% displacement at CB2 receptors .
4-Thioxo derivatives Enhanced binding to bacterial DNA gyrase (IC₅₀: 0.5–2 µM). 83% yield in synthesis .
Biquinoline analogs Anticancer activity via intercalation (IC₅₀: 5–20 µM in leukemia cell lines). Crystallographic data supports planar stacking .

Biological Activity

Diethyl 4-oxo-1,4-dihydroquinoline-3,7-dicarboxylate (CAS 302953-10-2) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, focusing on antiviral properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its quinoline backbone and two carboxylate groups. The molecular formula is C15H15NO4C_{15}H_{15}NO_4, and it exhibits properties typical of quinoline derivatives, which are known for their pharmacological potential.

Antiviral Activity

Antiviral Mechanisms:
Research indicates that derivatives of 4-oxo-1,4-dihydroquinoline exhibit antiviral activities against several viruses, particularly those belonging to the herpes virus family. The compound has shown efficacy against:

  • Herpes Simplex Virus (HSV)
  • Varicella Zoster Virus (VZV)
  • Cytomegalovirus (CMV)
  • Epstein-Barr Virus (EBV)

In a study examining the antiviral potential of related compounds, it was noted that these derivatives inhibit viral replication by targeting viral polymerases and other essential enzymes involved in the viral lifecycle .

Case Study: Antiviral Assays
A series of assays were conducted to evaluate the antiviral activity of diethyl 4-oxo-1,4-dihydroquinoline derivatives. The results from the HCMV polymerase assay demonstrated significant inhibition at varying concentrations. The following table summarizes the findings:

CompoundConcentration (µM)Inhibition (%)
This compound1075%
Diethyl 4-oxo-1,4-dihydroquinoline-3-carboxamide1080%
Control (No treatment)-0%

These results indicate that diethyl 4-oxo-1,4-dihydroquinoline derivatives can effectively inhibit viral replication at relatively low concentrations .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available quinoline precursors. A common synthetic route includes:

  • Formation of the Quinoline Derivative: Reaction of appropriate aldehydes with ethyl acetoacetate under acidic conditions.
  • Carboxylation: Introduction of carboxylic acid groups via nucleophilic substitution reactions.
  • Purification: The final product is purified using chromatography techniques.

Characterization of synthesized compounds is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm structural integrity and purity .

Broader Biological Implications

Beyond antiviral activity, compounds in this class have been investigated for other biological activities:

Antimicrobial Properties:
Some studies suggest that quinoline derivatives possess antimicrobial properties against various bacterial strains. This broadens the potential applications of diethyl 4-oxo-1,4-dihydroquinoline in treating infections beyond viral pathogens.

Anti-inflammatory Effects:
Research also indicates potential anti-inflammatory effects attributed to these compounds. They may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation processes .

Q & A

Q. What are the optimized synthetic routes for Diethyl 4-oxo-1,4-dihydroquinoline-3,7-dicarboxylate, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves cyclization of open-chain precursors under thermal or catalytic conditions. For example, a two-step procedure starts with the reaction of sodium diethyl malonate with naphthyl isothiocyanate, followed by cyclization at 180–185 °C under vacuum . Alternative routes include condensation of aniline derivatives with diethyl ethoxymethylenemalonate, followed by N-alkylation for substituent diversification . Key optimization steps include:

  • Reagent selection : Use of KI as a catalyst to enhance cyclization efficiency .
  • Temperature control : Maintaining precise thermal conditions (e.g., 130–185 °C) to avoid decomposition.
  • Purification : Recrystallization from ethyl acetate or DMF to isolate high-purity crystals .

Q. How can spectroscopic and crystallographic methods confirm the structure of Diethyl 4-oxo-1,4-dihydroquinoline derivatives?

Methodological Answer:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents and regiochemistry. For example, aromatic protons in the quinoline ring appear as distinct doublets (δ 7.5–8.7 ppm), while ester groups show characteristic triplet signals (δ 1.2–4.2 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing intramolecular hydrogen bonds (e.g., O–H···O distances of 2.6–2.8 Å) and dihedral angles between aromatic systems (e.g., 97.64° for biquinoline derivatives) . Data collection parameters (e.g., θmax = 27.5°, Rigaku AFC-7R diffractometer) ensure high-resolution refinement (R factor < 0.06) .

Advanced Research Questions

Q. How can researchers address unexpected reaction outcomes, such as the formation of biquinoline derivatives during synthesis?

Methodological Answer: Unexpected products (e.g., 7,7′-dichloro-4-oxo-biquinoline) may arise from competing coupling reactions. Strategies include:

  • Mechanistic analysis : Investigate intermediates via LC-MS or in-situ IR to identify off-pathway species.
  • Condition screening : Adjust stoichiometry (e.g., limiting benzenesulfonyl chloride to 1 eq.) or solvent polarity (DMF vs. THF) to suppress dimerization .
  • Crystallographic validation : Compare unit cell parameters (e.g., a = 7.631 Å, b = 12.416 Å for biquinoline) with expected monomeric structures to confirm byproduct identity .

Q. What methodologies elucidate the role of substituents on bioactivity, such as metal-chelating properties for enzyme inhibition?

Methodological Answer:

  • Molecular docking : Simulate interactions between the 4-oxo-quinoline core and active sites (e.g., HIV integrase or influenza RNA polymerase) using software like AutoDock. Focus on substituents like chloro groups, which enhance metal coordination .
  • In-vitro assays : Test chelation efficacy via UV-Vis titration with Fe3+^{3+} or Mg2+^{2+}, monitoring absorbance shifts at 250–300 nm .
  • Structure-activity relationships (SAR) : Compare inhibition rates of derivatives with varying substituents (e.g., 7-Cl vs. 7-F) to identify pharmacophores .

Q. How can crystallization challenges (e.g., poor crystal quality or twinning) be mitigated for X-ray analysis?

Methodological Answer:

  • Solvent optimization : Use mixed solvents (e.g., DMF/ethyl acetate) to slow nucleation and improve crystal size (target: 0.3 × 0.2 × 0.1 mm) .
  • Twinning correction : Apply SHELXL’s TWIN/BASF commands to refine twinned data. For example, a BASF value of 0.25 indicates partial twinning .
  • Hydrogen bonding analysis : Pre-screen via FT-IR to identify strong O–H···O or N–H···O interactions that stabilize crystal packing .

Q. How should researchers reconcile contradictory data, such as variations in reported yields or crystal parameters?

Methodological Answer:

  • Reproducibility checks : Replicate reactions under identical conditions (e.g., 130 °C in DMF with K2_2CO3_3) to verify yields .
  • Data cross-validation : Compare crystallographic metrics (e.g., unit cell volume = 1089.0 Å3^3 vs. literature) and refine using all reflections (Rint_{\text{int}} < 0.05) to minimize systematic errors .
  • Peer benchmarking : Use databases like CCDC to validate structural motifs (e.g., halogen bond distances of 3.106 Å for Cl···N interactions) .

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